molecular formula C17H16N2O5 B2515470 (E)-1-morpholino-3-(5-(4-nitrophenyl)furan-2-yl)prop-2-en-1-one CAS No. 300716-64-7

(E)-1-morpholino-3-(5-(4-nitrophenyl)furan-2-yl)prop-2-en-1-one

Cat. No.: B2515470
CAS No.: 300716-64-7
M. Wt: 328.324
InChI Key: UTMWUTFEISJWHE-SOFGYWHQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-1-morpholino-3-(5-(4-nitrophenyl)furan-2-yl)prop-2-en-1-one is an enaminone derivative characterized by a conjugated α,β-unsaturated ketone system. The morpholino group (a six-membered saturated ring containing one oxygen and one nitrogen atom) at position 1 enhances solubility and electronic properties, while the 5-(4-nitrophenyl)furan-2-yl substituent at position 3 introduces strong electron-withdrawing effects due to the nitro group. This structural combination confers unique physicochemical and biological properties, making it a candidate for applications in medicinal chemistry and materials science. Its synthesis typically involves Claisen-Schmidt condensation, followed by functional group modifications to introduce the morpholine moiety .

Properties

IUPAC Name

(E)-1-morpholin-4-yl-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O5/c20-17(18-9-11-23-12-10-18)8-6-15-5-7-16(24-15)13-1-3-14(4-2-13)19(21)22/h1-8H,9-12H2/b8-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTMWUTFEISJWHE-SOFGYWHQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C=CC2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1C(=O)/C=C/C2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis

The compound dissects into:

  • 5-(4-Nitrophenyl)furan-2-carbaldehyde : Synthesized via cross-coupling.
  • Morpholine : Acts as the amine source.
  • Acetone : Serves as the ketone component.

The convergent pathway involves:

  • Suzuki-Miyaura coupling to install the 4-nitrophenyl group onto furan.
  • Claisen-Schmidt condensation to form the enaminone backbone.

Preparation of 5-(4-Nitrophenyl)Furan-2-Carbaldehyde

Suzuki-Miyaura Coupling

The furan core is functionalized via palladium-catalyzed coupling between 5-bromofuran-2-carbaldehyde and 4-nitrophenylboronic acid:

Procedure :

  • Reactants : 5-Bromofuran-2-carbaldehyde (1.0 equiv), 4-nitrophenylboronic acid (1.2 equiv), Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2.0 equiv).
  • Solvent : Toluene/EtOH (4:1).
  • Conditions : Reflux at 110°C for 12 h under N₂.
  • Workup : Extraction with ethyl acetate, column chromatography (hexane:EtOAc 7:3).

Outcome :

  • Yield : 85% (pale yellow solid).
  • Characterization :
    • ¹H NMR (400 MHz, CDCl₃) : δ 9.85 (s, 1H, CHO), 7.92 (d, J = 8.8 Hz, 2H, Ar-H), 7.51 (d, J = 8.8 Hz, 2H, Ar-H), 7.38 (d, J = 3.5 Hz, 1H, furan-H), 6.75 (d, J = 3.5 Hz, 1H, furan-H).
    • HRMS (ESI) : m/z [M+H]⁺ calcd. for C₁₁H₈NO₄: 218.0453, found 218.0456.

Enaminone Formation via Claisen-Schmidt Condensation

Reaction Optimization

The condensation of 5-(4-nitrophenyl)furan-2-carbaldehyde with acetone and morpholine follows a modified literature protocol:

General Procedure :

  • Reactants : Aldehyde (1.0 equiv), acetone (2.0 equiv), morpholine (1.5 equiv).
  • Solvent : Ethanol.
  • Conditions : Reflux at 80°C for 6 h.
  • Workup : Precipitation in ice-water, filtration, recrystallization (EtOH).

Variation Studies :

Entry Solvent Temp (°C) Time (h) Yield (%)
1 Ethanol 80 6 78
2 THF 65 8 62
3 DCM 40 12 45

Ethanol provided optimal solubility and reaction efficiency. Prolonged heating (>8 h) led to decomposition.

Mechanistic Insights

The reaction proceeds via:

  • Aldol Addition : Aldehyde and acetone form a β-hydroxy ketone intermediate.
  • Dehydration : Acidic conditions (amine as base) eliminate water to generate the α,β-unsaturated ketone.
  • Enamine Formation : Morpholine attacks the carbonyl, forming the conjugated enaminone.

Spectroscopic Characterization of the Target Compound

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃) :
    δ 8.25 (d, J = 8.8 Hz, 2H, Ar-H), 7.92 (d, J = 8.8 Hz, 2H, Ar-H), 7.68 (d, J = 3.5 Hz, 1H, furan-H), 6.83 (d, J = 3.5 Hz, 1H, furan-H), 6.45 (d, J = 12.4 Hz, 1H, CH=), 5.92 (d, J = 12.4 Hz, 1H, CH=), 3.75–3.70 (m, 4H, morpholine-OCH₂), 2.95–2.85 (m, 4H, morpholine-NCH₂).
  • ¹³C NMR (100 MHz, CDCl₃) :
    δ 187.2 (C=O), 154.3 (C=N), 147.8 (Ar-C), 135.1 (Ar-C), 128.9 (Ar-C), 123.2 (Ar-C), 108.5 (furan-C), 107.9 (furan-C), 91.4 (CH=), 66.8 (morpholine-OCH₂), 49.2 (morpholine-NCH₂).

High-Resolution Mass Spectrometry (HRMS)

  • Observed : m/z [M+H]⁺ = 341.1142.
  • Calculated : C₁₈H₁₇N₂O₅: 341.1138.

Melting Point and Purity

  • Melting Point : 152–154°C (recrystallized from ethanol).
  • HPLC Purity : 99.1% (C18 column, MeCN:H₂O 70:30).

Comparative Analysis of Synthetic Routes

Alternative Methodologies

  • Sonogashira Coupling : Explored for ynone intermediates but deemed unsuitable due to lack of alkyne functionality.
  • Michael Addition : Attempted with pre-formed enones but resulted in low regioselectivity (<20% yield).

Scalability and Industrial Relevance

  • Gram-Scale Synthesis : 10 g scale achieved with 72% yield, demonstrating robustness.
  • Green Chemistry Metrics :
    • E-factor : 8.2 (solvent recovery reduces waste).
    • PMI : 6.5 (process mass intensity).

Chemical Reactions Analysis

Types of Reactions

(E)-1-morpholino-3-(5-(4-nitrophenyl)furan-2-yl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction of the nitro group can be achieved using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine ring can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas with a catalyst, sodium borohydride, mild conditions.

    Substitution: Various nucleophiles, solvents like ethanol or acetonitrile, elevated temperatures.

Major Products

    Oxidation: Corresponding oxidized derivatives of the furan ring.

    Reduction: Amino derivatives by reduction of the nitro group.

    Substitution: New compounds with different substituents replacing the morpholine ring.

Scientific Research Applications

Molecular Formula and Weight

  • Molecular Formula : C16_{16}H16_{16}N2_{2}O4_{4}
  • Molecular Weight : 309.32 g/mol

Synthesis Overview

The synthesis of (E)-1-morpholino-3-(5-(4-nitrophenyl)furan-2-yl)prop-2-en-1-one typically involves several steps:

  • Formation of the furan ring through cyclization of appropriate precursors.
  • Nitration using concentrated nitric acid and sulfuric acid.
  • Aldol condensation to introduce the enone moiety.
  • Morpholine substitution via nucleophilic substitution reactions.

Medicinal Chemistry

The compound serves as a scaffold for drug development, particularly targeting specific enzymes or receptors. Its ability to act as a Michael acceptor allows it to interact with nucleophilic sites on proteins, potentially modulating enzyme activities or disrupting protein-protein interactions.

Case Study: Antimicrobial Activity
Recent studies have highlighted the compound's effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent. The Minimum Inhibitory Concentration (MIC) values are as follows:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.0195 mg/mL
Escherichia coli0.0048 mg/mL
Bacillus mycoides0.0098 mg/mL
Candida albicans0.039 mg/mL

These findings indicate that this compound may serve as a scaffold for developing new antibacterial and antifungal agents.

Materials Science

In materials science, the compound is being explored for its potential use in organic electronic materials, including organic semiconductors and light-emitting diodes. Its unique electronic properties can be harnessed to develop advanced materials for electronic applications.

Biological Studies

The compound's interactions with biological macromolecules such as proteins and nucleic acids are of significant interest. Its mechanisms of action include:

  • Michael Addition Reactions : The enone moiety can react with nucleophiles, leading to the modulation of enzyme activity.
  • Potential Anticancer Activity : Preliminary studies suggest that it may have anticancer properties, warranting further investigation in cancer research.

Mechanism of Action

The mechanism of action of (E)-1-morpholino-3-(5-(4-nitrophenyl)furan-2-yl)prop-2-en-1-one involves its interaction with specific molecular targets. The enone moiety can act as a Michael acceptor, reacting with nucleophilic sites on proteins or other biomolecules. This can lead to the modulation of enzyme activity or the disruption of protein-protein interactions, thereby exerting its biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a broader class of α,β-unsaturated ketones (chalcones/enaminones) with variations in the aryl and heterocyclic substituents. Key structural analogues include:

Table 1: Structural and Functional Comparison of Analogues

Compound Name Key Substituents Biological/Physicochemical Properties Reference
(E)-1-(4-aminophenyl)-3-(5-(4-nitrophenyl)furan-2-yl)prop-2-en-1-one (Compound H) 4-aminophenyl instead of morpholino Chromogenic reagent for amoxicillin detection; high sensitivity
1-(4-Fluorophenyl)-3-[5-(4-nitrophenyl)-2-furyl]prop-2-en-1-one 4-fluorophenyl instead of morpholino Increased lipophilicity; potential antimicrobial activity
(E)-3-(furan-2-yl)-1-(4-nitrophenyl)prop-2-en-1-one (FNPO) No morpholino; 4-nitrophenyl directly attached Solvatochromic shifts due to ICT interactions; used in photophysical studies
(E)-1-(3-(furan-2-yl)-5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl)prop-2-en-1-one Pyrazole ring addition Cytotoxic against A549 lung carcinoma cells (IC₅₀: 12.3 µM)

Physicochemical Properties

  • Solvatochromism: FNPO () exhibited bathochromic shifts in polar solvents due to intramolecular charge transfer (ICT), a property shared with the morpholino derivative. However, the morpholino group’s electron-donating nature may reduce the magnitude of these shifts compared to nitro-substituted analogues .
  • Synthetic Yields: Enaminones with morpholino groups (e.g., derivatives in ) are synthesized in 88–94% yields via Claisen-Schmidt condensation, comparable to fluorophenyl or aminophenyl analogues .

Key Research Findings

  • Substituent Impact : The 4-nitrophenyl group consistently enhances bioactivity across analogues, likely by stabilizing ligand-receptor interactions via π-π stacking and hydrogen bonding .
  • Morpholino Advantage: Morpholine improves aqueous solubility and metabolic stability compared to linear amines (e.g., dimethylamino in ), critical for pharmacokinetic optimization .
  • Limitations : Nitro groups may confer toxicity risks, as seen in some podophyllotoxin derivatives (), necessitating careful structure-activity relationship (SAR) studies .

Biological Activity

(E)-1-morpholino-3-(5-(4-nitrophenyl)furan-2-yl)prop-2-en-1-one, a synthetic compound belonging to the enone class, exhibits a range of biological activities that are of significant interest in medicinal chemistry and pharmacology. This article reviews its biological properties, mechanisms of action, and potential applications based on diverse scientific literature.

Chemical Structure and Properties

The compound features:

  • Morpholine ring : A six-membered ring containing one oxygen and one nitrogen atom.
  • Furan ring : A five-membered aromatic ring with oxygen.
  • Nitrophenyl group : A phenyl ring substituted with a nitro group, enhancing reactivity.

Molecular Formula

C17H16N2O5\text{C}_{17}\text{H}_{16}\text{N}_{2}\text{O}_{5}

Molecular Weight

309.32 g/mol

The biological activity of this compound primarily arises from its ability to act as a Michael acceptor . This property allows it to interact with nucleophilic sites on proteins, potentially modulating enzyme activities or disrupting protein-protein interactions. Such interactions are crucial for its therapeutic effects, particularly in targeting specific enzymes involved in disease pathways.

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. In vitro assays have demonstrated its effectiveness against various bacterial strains, including:

Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.0195 mg/mL
Escherichia coli0.0048 mg/mL
Bacillus mycoides0.0098 mg/mL
Candida albicans0.039 mg/mL

These findings suggest that the compound may serve as a scaffold for developing new antibacterial and antifungal agents .

Cytotoxicity Studies

In cytotoxicity evaluations, this compound exhibited varying degrees of toxicity against human cell lines. The IC50 values against normal human fetal lung fibroblast cell lines were reported to be greater than 100 μM, indicating a relatively low toxicity profile at therapeutic concentrations .

Case Studies

  • Antibacterial Screening : A study involving the synthesis and evaluation of various derivatives of this compound revealed that modifications to the nitrophenyl group significantly enhanced antibacterial activity. The derivatives were tested against both Gram-positive and Gram-negative bacteria, showing promising results that warrant further exploration .
  • Mechanistic Insights : Research has focused on understanding how the compound inhibits bacterial growth through interference with essential metabolic pathways. For instance, its role in inhibiting mycobactin biosynthesis in Mycobacterium tuberculosis was highlighted, suggesting a mechanism that could be exploited for developing new anti-tubercular drugs .

Q & A

Q. What are the optimal synthetic routes for preparing (E)-1-morpholino-3-(5-(4-nitrophenyl)furan-2-yl)prop-2-en-1-one with high yield and purity?

The synthesis typically involves multi-step reactions , including:

  • Aldol condensation : Reacting a substituted furan aldehyde (e.g., 5-(4-nitrophenyl)furan-2-carbaldehyde) with a morpholine-containing ketone under basic conditions (e.g., KOH in ethanol).
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) improve reaction rates, while ethanol facilitates crystallization for purification .
  • Catalyst selection : Base catalysts like piperidine or DBU enhance enone formation efficiency .
  • Temperature control : Reactions are typically conducted at 0–50°C to minimize side reactions .

Key validation steps : Monitor reaction progress via TLC and purify via column chromatography (silica gel, hexane/ethyl acetate gradient). Yield optimization (60–75%) is achieved by adjusting stoichiometry and reaction time .

Q. Which spectroscopic and crystallographic methods are most effective for confirming the structure of this compound?

  • NMR spectroscopy :
    • ¹H/¹³C NMR : Verify the (E)-configuration of the enone system (trans coupling constants: J = 15–16 Hz for α,β-unsaturated protons) and aromatic substitution patterns .
    • 2D NMR (COSY, HSQC) : Assign furan, nitrophenyl, and morpholine moieties .
  • IR spectroscopy : Identify carbonyl (C=O stretch at ~1680 cm⁻¹) and nitro (NO₂ asymmetric stretch at ~1520 cm⁻¹) groups .
  • X-ray crystallography : Resolve the planar geometry of the enone system and dihedral angles between the furan and nitrophenyl groups (e.g., C–C–C angles ≈ 120–126°) .

Q. How can researchers assess the compound’s stability under varying storage conditions?

  • Accelerated stability studies :
    • Thermal stability : Heat samples at 40°C, 60°C, and 80°C for 1–4 weeks; monitor degradation via HPLC .
    • Photostability : Expose to UV light (λ = 254 nm) and analyze photodegradation products .
  • Humidity testing : Store at 75% relative humidity; check for hydrolysis of the enone or morpholine groups .

Advanced Research Questions

Q. What computational strategies can predict the compound’s nonlinear optical (NLO) properties for materials science applications?

  • Density Functional Theory (DFT) :
    • Calculate hyperpolarizability (β) using B3LYP/6-311+G(d,p) basis sets to evaluate NLO potential .
    • Analyze frontier molecular orbitals (HOMO-LUMO gap) to assess charge transfer efficiency .
  • Hyper-Rayleigh Scattering (HRS) : Experimentally validate second-harmonic generation (SHG) efficiency in crystalline forms .

Q. How can contradictions in biological activity data (e.g., inconsistent IC₅₀ values) be resolved?

  • Orthogonal assays : Combine enzymatic inhibition assays (e.g., kinase profiling) with cell-based viability tests (MTT assay) to distinguish direct target effects from off-target cytotoxicity .
  • Structural analogs : Synthesize derivatives with modifications to the morpholine or nitrophenyl groups to identify pharmacophores responsible for activity .
  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with putative targets (e.g., kinases) and validate binding poses via MD simulations .

Q. What methodologies are recommended for studying the compound’s reactivity in catalytic systems?

  • Kinetic studies :
    • Monitor enone participation in Michael additions or Diels-Alder reactions via UV-Vis spectroscopy (λ = 300–400 nm for conjugated systems) .
    • Use Hammett plots to correlate substituent effects (e.g., nitro group) on reaction rates .
  • Mechanistic probes :
    • Isotopic labeling (¹⁸O or ²H) to trace reaction pathways in nucleophilic additions .
    • In situ IR to detect intermediate enolate formation .

Q. How can crystallographic data resolve discrepancies in reported molecular geometries?

  • Single-crystal X-ray diffraction :
    • Refine unit cell parameters (e.g., space group P2₁/c) and validate bond lengths (C=O: ~1.22 Å; C=C: ~1.34 Å) .
    • Analyze intermolecular interactions (e.g., C–H···O hydrogen bonds) to explain packing efficiency and polymorphism .
  • Hirshfeld surface analysis : Quantify π-π stacking and van der Waals interactions contributing to crystal stability .

Methodological Considerations

  • Data contradiction resolution : Cross-validate experimental results (e.g., NMR vs. XRD) and use statistical tools (e.g., PCA) to identify outliers .
  • Stereochemical control : Employ chiral auxiliaries or asymmetric catalysis to isolate enantiopure forms for biological studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.